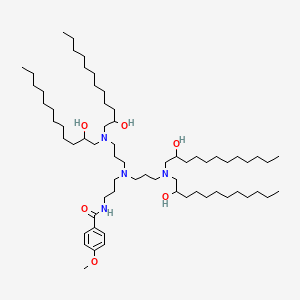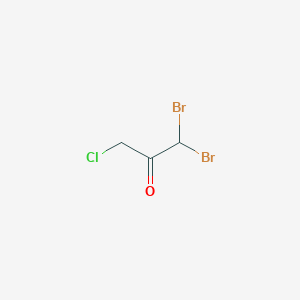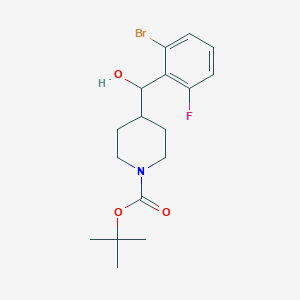
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid is an organoboron compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with diphenylmethylene and diisopropyl groups. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the formation of the amino intermediate by reacting 3,5-diisopropylphenylamine with diphenylmethanone under suitable conditions.
Borylation: The amino intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can undergo nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki–Miyaura coupling.
Phenols: Formed in oxidation reactions.
Aplicaciones Científicas De Investigación
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in biological labeling and imaging applications.
Mecanismo De Acción
The mechanism of action of (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen or boron-carbon bond. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the additional substituents.
(4-(Dimethylamino)phenyl)boronic Acid: Another boronic acid with an amino group, used in similar applications.
Uniqueness: (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid is unique due to its specific substituents, which enhance its reactivity and selectivity in certain reactions. The presence of diphenylmethylene and diisopropyl groups provides steric and electronic effects that can influence the outcome of chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C25H28BNO2 |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
[4-(benzhydrylideneamino)-3,5-di(propan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H28BNO2/c1-17(2)22-15-21(26(28)29)16-23(18(3)4)25(22)27-24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,28-29H,1-4H3 |
Clave InChI |
CJVCDLYTSMZEQR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)C(C)C)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)




![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)
